

Comparative assessment of the corrosion resistance of various nickel alloys

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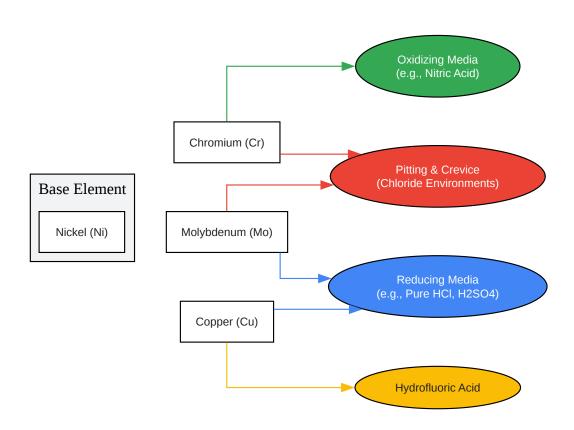
A Comparative Guide to the Corrosion Resistance of Nickel Alloys

This guide provides a comparative assessment of the corrosion resistance of various **nickel**-based alloys, tailored for researchers, scientists, and professionals in drug development and chemical processing. **Nickel** alloys are renowned for their excellent performance in aggressive corrosive environments where stainless steels may not suffice.[1][2] Their versatility stems from the fact that **nickel** can be alloyed with a wide range of elements—including chromium, molybdenum, copper, and iron—to provide specific resistance to oxidizing, reducing, and localized corrosion.[3][4]

The Role of Alloying Elements

The specific corrosion resistance of a **nickel** alloy is determined by its composition. Alloying elements are added to enhance **nickel**'s inherent properties to withstand various corrosive media.[5] Chromium is crucial for resistance in oxidizing conditions, while molybdenum and tungsten improve performance in reducing acids.[3][4][6] This interplay allows for the creation of highly specialized alloys for diverse applications.





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Influence of key alloying elements on corrosion resistance.



Performance in Acidic Environments

The performance of **nickel** alloys varies significantly in different acids, concentrations, and temperatures. The presence of oxidizing impurities, such as ferric ions (Fe³⁺), can also dramatically alter corrosion behavior.[3]

Hydrochloric Acid (HCI)

In pure, reducing hydrochloric acid, molybdenum is the most critical alloying element for resistance.[3] **Nickel**-molybdenum alloys (e.g., Alloy B-3®) exhibit excellent performance, particularly at high concentrations and temperatures.[3][7] However, in the presence of oxidizing impurities like ferric ions, **nickel**-chromium-molybdenum alloys (e.g., Hastelloy® C-276, C-22®) are the superior choice.[3][8] Stainless steels are generally unsuitable for HCl service.[3]

Table 1: Corrosion Rates in Boiling Hydrochloric Acid (HCl) Solutions

Alloy	2.5% HCI	10% HCI	20% HCI
Alloy B-3®	<0.03 mm/y	<0.03 mm/y	0.36 mm/y
Hastelloy® C-276	<0.03 mm/y	0.05 mm/y	1.40 mm/y
Inconel® 625	0.08 mm/y	1.09 mm/y	>5.0 mm/y
Alloy 825	0.43 mm/y	>5.0 mm/y	>5.0 mm/y
316L Stainless Steel	>5.0 mm/y	>5.0 mm/y	>5.0 mm/y

(Data sourced from Haynes International[3])

Sulfuric Acid (H₂SO₄)

Sulfuric acid's corrosivity is highly dependent on concentration and temperature.[3] At concentrations below 70%, it is considered a reducing acid, while at higher concentrations, it becomes oxidizing.[9] **Nickel**-molybdenum alloys (Alloy B-3®) show the lowest corrosion rates in boiling sulfuric acid up to 70%.[3] **Nickel**-chromium-molybdenum alloys also provide good resistance over a broad range of conditions.[3]



Table 2: Corrosion Rates in Boiling Sulfuric Acid (H2SO4) Solutions

Alloy	10% H ₂ SO ₄	50% H ₂ SO ₄	80% H ₂ SO ₄
Alloy B-3®	<0.03 mm/y	<0.03 mm/y	0.28 mm/y
Hastelloy® C-276	0.05 mm/y	0.30 mm/y	1.14 mm/y
Inconel® 625	0.13 mm/y	0.79 mm/y	0.71 mm/y
Alloy 825	0.28 mm/y	1.17 mm/y	0.33 mm/y
316L Stainless Steel	1.22 mm/y	>5.0 mm/y	>5.0 mm/y

(Data sourced from Haynes International[3])

Performance in Seawater

For marine applications, resistance to localized corrosion (pitting and crevice) and stress corrosion cracking in chloride-rich environments is paramount. **Nickel** alloys offer superior performance compared to many stainless steels.[1][10]

- Monel® 400 (Ni-Cu): A classic marine alloy, Monel 400 is a nickel-copper alloy with good general corrosion resistance in flowing seawater, with rates often below 0.03 mm/year.[11] [12][13] Its copper content also provides natural resistance to biofouling.[10] However, it can be susceptible to pitting under stagnant conditions.[11][14]
- Inconel® 625 (Ni-Cr-Mo): This alloy offers excellent resistance to pitting and crevice corrosion in seawater.[11] In flowing seawater, its corrosion rate is exceptionally low, often less than 0.0025 mm/year.[11]
- Hastelloy® C-276 (Ni-Cr-Mo): With a higher molybdenum and tungsten content, C-276 provides an even greater level of protection against localized corrosion compared to Inconel 625, making it suitable for the most aggressive marine environments.[15][16]

Table 3: Corrosion Rates of Nickel Alloys in Seawater



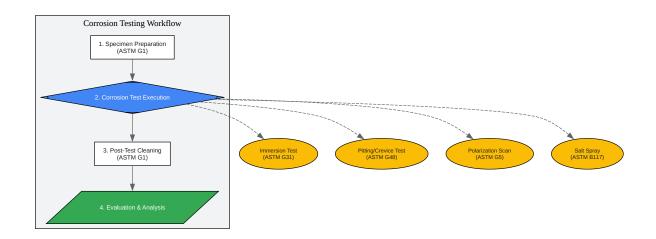
Alloy	Environment	Corrosion Rate (mm/year)	Key Characteristics
Monel® 400	Flowing Seawater	< 0.03[12]	Good general resistance, biofouling resistance.[10]
Inconel® 625	Flowing Seawater	< 0.0025[11]	Excellent resistance to pitting and crevice corrosion.[11]
Incoloy® 825	Flowing Seawater	< 0.0025[11]	Virtually immune to stress corrosion cracking.[11]

| Hastelloy® C-276 | Aggressive Marine | Very Low | Superior resistance to localized corrosion. [15][16] |

Experimental Protocols

To ensure reproducible and comparable data, corrosion testing is conducted according to standardized procedures, primarily those developed by ASTM International.





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Generalized workflow for standardized corrosion testing.



Laboratory Immersion Test (ASTM G31)

This practice is used to determine the mass loss of a material in a corrosive medium.[4]

- Specimen Preparation: Test specimens are precisely measured and cleaned to remove any surface contaminants.[4]
- Exposure: The specimens are fully immersed in a specified corrosive solution. The temperature, pH, and aeration of the solution are controlled for a predetermined duration, which can range from hours to weeks.[4][12]
- Cleaning: After exposure, corrosion products are removed from the specimen surface using chemical or mechanical methods that do not significantly affect the base metal.[12]
- Evaluation: The specimen is reweighed, and the mass loss is used to calculate the average corrosion rate in units such as millimeters per year (mm/y) or mils per year (mpy). Visual inspection for localized corrosion is also performed.[12]

Pitting & Crevice Corrosion Test (ASTM G48)

This method is designed to assess an alloy's resistance to localized corrosion.[7]

- Test Setup: A specimen is prepared, often with a crevice-forming device attached (e.g., a washer) for crevice corrosion testing.[7]
- Exposure: The sample is immersed in an aggressive, oxidizing solution of 6% ferric chloride (FeCl₃) for a set period, typically 24 to 72 hours, at a constant, controlled temperature.[7]
- Evaluation: After exposure and cleaning, the specimen is examined for pitting under low-power magnification. The number of pits and their depth can be recorded. For a pass/fail criterion, the specimen is weighed, and any mass loss above a certain threshold indicates susceptibility to localized corrosion.[7]

Potentiodynamic Anodic Polarization (ASTM G5)

This electrochemical technique provides detailed information about a material's corrosion behavior, including its tendency to passivate and its susceptibility to pitting.[11]



- Cell Setup: A three-electrode electrochemical cell is used, containing the alloy specimen (working electrode), a reference electrode (e.g., SCE or Ag/AgCl), and a counter electrode (e.g., platinum).[15] The test solution (e.g., 1.0 N H₂SO₄) is deaerated with an inert gas like nitrogen to remove dissolved oxygen.[15]
- Measurement: The potential of the working electrode is scanned slowly in the positive (anodic) direction from its open-circuit potential. The resulting current is measured by a potentiostat.[11]
- Analysis: The data is plotted as potential versus the logarithm of the current density. The
 resulting curve reveals key parameters like the corrosion potential (Ecorr), corrosion current
 (icorr), passive region, and pitting potential (Epit), providing a comprehensive view of the
 alloy's corrosion resistance.[11]

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